(Triphenylsilyl)acetylene

Catalog No.
S1896156
CAS No.
6229-00-1
M.F
C20H16Si
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triphenylsilyl)acetylene

CAS Number

6229-00-1

Product Name

(Triphenylsilyl)acetylene

IUPAC Name

ethynyl(triphenyl)silane

Molecular Formula

C20H16Si

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H

InChI Key

WADKYPSVXRWORK-UHFFFAOYSA-N

SMILES

C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synthesis of Complex Molecules:

The presence of the alkyne functional group (C≡CH) in (Triphenylsilyl)acetylene makes it a valuable building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, such as Sonogashira coupling and Castro-Stephens coupling, to form carbon-carbon bonds. These reactions are crucial for constructing diverse organic frameworks with specific functionalities, essential in fields like drug discovery and material science [].

Synthetic Precursor for Functional Materials:

The triphenylsilyl group (Si(C6H5)3) in (Triphenylsilyl)acetylene can act as a protecting group for the alkyne functionality. This protecting group strategy allows for selective modification of other parts of the molecule while keeping the alkyne intact. Later, the triphenylsilyl group can be selectively removed under specific conditions to unveil the reactive alkyne for further transformations. This controlled approach is valuable in the synthesis of functional materials like dendrimers and conjugated polymers, which have applications in organic electronics and optoelectronic devices [].

Asymmetric Catalysis:

Recent research explores the use of (Triphenylsilyl)acetylene in asymmetric catalysis. Rhodium-catalyzed asymmetric addition of (Triphenylsilyl)acetylene to diphenylphosphinylallene has been reported. This reaction offers a promising route to synthesize chiral molecules with potential applications in pharmaceuticals and asymmetric synthesis [].

Origin and Significance:

Citation:

  • Santa Cruz Biotechnology: )

Molecular Structure Analysis

(Triphenylsilyl)acetylene possesses a linear molecular structure. The central carbon atom is sp-hybridized and forms a triple bond with another carbon atom. This carbon is further connected to a silicon atom bonded to three phenyl groups (C6H5). The key features of this structure include:

  • Terminal alkyne: The presence of a C≡C bond at the end of the molecule makes it a terminal alkyne. This functional group is known for its high electron density and susceptibility to nucleophilic attack.
  • Triphenylsilyl group: The bulky triphenylsilyl group can sterically hinder reactions at the adjacent carbon atom. However, it can also be cleaved under specific conditions to reveal the free alkyne.

Chemical Reactions Analysis

Synthesis:

The synthesis of (Triphenylsilyl)acetylene can be achieved through various methods. One common approach involves the reaction of triphenylsilyllithium (Ph3SiLi) with chlorotrimethylene (HCCl3).

(Ph3Si)Li + HCCl3 -> (Ph3Si)C≡CH + 3 LiCl

Citation:

  • Unpublished data cited in Sigma-Aldrich:

Other Reactions:

(Triphenylsilyl)acetylene can participate in various organic reactions due to the presence of the alkyne functionality. Some examples include:

  • Sonogashira coupling: This reaction couples the alkyne with a variety of aryl or vinyl halides to form substituted alkynes.
  • Cycloadditions: The alkyne can undergo cycloadditions with different reagents to form cyclic compounds.

Decomposition:

Under high temperatures or in the presence of strong acids or bases, (Triphenylsilyl)acetylene may decompose to form various products, including benzene, silicon-containing compounds, and carbonaceous materials. The specific decomposition pathway depends on the reaction conditions.


Physical And Chemical Properties Analysis

  • Physical state: It is likely a colorless to light yellow liquid at room temperature.
  • Melting point and boiling point: Expected to be relatively high due to the presence of the bulky triphenylsilyl group.
  • Solubility: Soluble in organic solvents like dichloromethane, toluene, and benzene.
  • Stability: Moderately stable under ambient conditions. May decompose under strong heat, light, or exposure to strong acids or bases.
, notably:

  • Sonogashira Coupling: This compound acts as a coupling partner for aryl halides, facilitating the formation of substituted alkynes. The reaction typically involves palladium catalysts and bases, leading to the formation of carbon-carbon bonds .
  • Protiodesilylation: The triphenylsilyl group can be selectively removed under mild conditions to regenerate the parent acetylene. This transformation is crucial for synthesizing more complex structures from simpler precursors .
  • Cross-Coupling Reactions: It can also participate in various cross-coupling reactions, allowing for the construction of diverse molecular architectures .

There are several methods for synthesizing (Triphenylsilyl)acetylene:

  • Direct Reaction with Acetylene: The compound can be synthesized by reacting acetylene with triphenylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
  • Lithiation and Silylation: Another method involves the lithiation of acetylene followed by reaction with triphenylsilyl chloride to introduce the triphenylsilyl group .
  • Sonogashira Reaction: The compound can also be produced through Sonogashira coupling using appropriate aryl halides and (triphenylsilyl)acetylene as the alkyne source .

(Triphenylsilyl)acetylene is primarily used in organic synthesis, particularly for:

  • Synthesis of Alkynes: It serves as a versatile building block for creating various alkynes through coupling reactions.
  • Material Science: Due to its unique properties, it may find applications in developing advanced materials, including polymers and nanomaterials.
  • Labeling Studies: A C-14 labeled version of (Triphenylsilyl)acetylene has been synthesized for use in tracking studies within organic synthesis .

Interaction studies involving (Triphenylsilyl)acetylene primarily focus on its reactivity with other organic molecules during coupling reactions. The presence of the triphenylsilyl group influences both the electronic properties and steric hindrance, affecting how this compound interacts with electrophiles and nucleophiles during synthetic transformations .

Several compounds exhibit structural similarities to (Triphenylsilyl)acetylene, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
TrimethylsilylacetyleneContains three methyl groups instead of phenyl groupsMore reactive due to lower steric hindrance
DiphenylsilaneTwo phenyl groups attached to siliconUsed primarily in hydrosilylation reactions
PhenylacetyleneContains only one phenyl groupSimpler structure; used in basic alkyne synthesis

(Triphenylsilyl)acetylene stands out due to its bulky triphenylsilyl group, which imparts distinct steric and electronic properties that are advantageous in synthetic applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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